molecular formula C20H15ClN2O4 B11022577 N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide

N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide

Cat. No.: B11022577
M. Wt: 382.8 g/mol
InChI Key: MDZDNFHNCUIQHW-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C20H15ClN2O4 It is a derivative of benzamide, featuring a benzyloxy group, a chloro group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-benzyloxyaniline, which is then subjected to nitration to introduce the nitro group. The nitrated product is then chlorinated to add the chloro group. Finally, the benzamide moiety is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow reactors to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and chloro groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is unique due to the presence of both a nitro and a chloro group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H15ClN2O4/c21-15-6-11-18(19(12-15)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24)

InChI Key

MDZDNFHNCUIQHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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